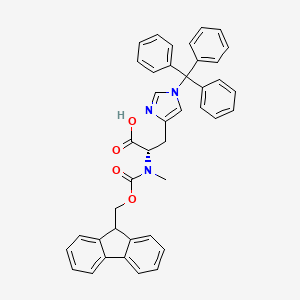

Fmoc-N-Me-His(Trt)-OH

Description

BenchChem offers high-quality Fmoc-N-Me-His(Trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-His(Trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLJHMKVOZWMC-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-N-Me-His(Trt)-OH for Researchers and Drug Development Professionals

Introduction: Fmoc-N-Me-His(Trt)-OH is a critical building block in modern peptide synthesis, particularly for the development of therapeutic peptides. This N-methylated and side-chain protected histidine derivative offers unique advantages in modulating the pharmacological properties of peptides. This technical guide provides an in-depth overview of its chemical properties, structure, and applications, with a focus on experimental protocols relevant to researchers in drug discovery.

Chemical Properties and Structure

Fmoc-N-Me-His(Trt)-OH, systematically named N-α-Fmoc-N-α-methyl-im-trityl-L-histidine, is a white to off-white powder. Its structure is characterized by three key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine, a methyl group on the α-amine, and a trityl (Trt) group protecting the imidazole side chain of histidine.

The N-terminal Fmoc group provides a base-labile protecting group essential for stepwise solid-phase peptide synthesis (SPPS). The N-methylation of the α-amine introduces a conformational constraint that can enhance metabolic stability by providing resistance to enzymatic degradation and can influence the peptide's secondary structure and binding affinity. The bulky trityl group on the histidine side chain prevents undesirable side reactions during peptide synthesis.

Chemical Structure

Caption: Chemical structure of Fmoc-N-Me-His(Trt)-OH.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C41H35N3O4 | [1] |

| Molecular Weight | 633.73 g/mol | [1][2] |

| CAS Number | 1217840-61-3 | [1] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 183-188 °C | [1] |

| Assay (Purity) | ≥95% to ≥97.0% (HPLC) | [1] |

| Solubility | Poor solubility in common organic solvents. Dissolves upon activation in NMP with HBTU/DIPEA. Soluble in DMSO with heating. | [2] |

| Storage Temperature | 2-8°C or 15-25°C for short term. -20°C to -80°C for long-term storage. | [1][2] |

Experimental Protocols

The primary application of Fmoc-N-Me-His(Trt)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids can be challenging due to steric hindrance.

General Protocol for Coupling Fmoc-N-Me-His(Trt)-OH in SPPS

This protocol outlines the key steps for incorporating Fmoc-N-Me-His(Trt)-OH into a peptide sequence on a solid support.

-

Resin Preparation:

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[3]

-

Repeat the treatment for another 10-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

-

-

Amino Acid Activation and Coupling:

-

Dissolve Fmoc-N-Me-His(Trt)-OH (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP). Due to its poor solubility, dissolution may be aided by the addition of the activation reagents.

-

Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents), and a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Allow the activation to proceed for a few minutes before adding the solution to the deprotected resin.

-

The coupling reaction is typically carried out for 1-2 hours at room temperature.[4] For sterically hindered N-methylated amino acids, extended coupling times or double coupling may be necessary.

-

Monitor the coupling efficiency using a colorimetric test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue.

-

-

Washing:

-

After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

A common cleavage cocktail for peptides containing acid-sensitive residues like Trt-protected histidine is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent the reattachment of the trityl cation to other nucleophilic residues.[5]

-

The cleavage reaction is typically performed for 2-4 hours at room temperature.

-

The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Biological Implications of N-Methylated Histidine

The incorporation of N-methylated histidine into peptides can have significant biological consequences, making it a valuable tool in drug design.

-

Enhanced Proteolytic Stability: N-methylation of the peptide backbone can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the peptide therapeutic.

-

Conformational Rigidity: The methyl group restricts the rotation around the N-Cα bond, leading to a more defined peptide conformation. This can result in higher binding affinity and selectivity for the target receptor.

-

Improved Membrane Permeability: The increased lipophilicity due to the methyl group can, in some cases, enhance the ability of the peptide to cross cell membranes.

-

Modulation of Biological Activity: Histidine methylation is a known post-translational modification in proteins that can affect metal ion chelation, protein-protein interactions, and enzymatic activity.[6][7] Synthetically introducing N-methylated histidine can mimic these natural modifications or create novel biological activities. For example, the dipeptide anserine (β-alanyl-N-methyl-histidine) is found in high concentrations in muscle and brain tissues and is used in sports medicine.[8]

References

- 1. Fmoc-N-Me-His(Trt)-OH 95% | 1217840-61-3 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. peptide.com [peptide.com]

- 6. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dipeptide - Wikipedia [en.wikipedia.org]

A Technical Guide to Fmoc-N-Me-His(Trt)-OH: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-His(Trt)-OH, a critical building block in modern peptide synthesis. The document details its chemical properties, outlines comprehensive experimental protocols for its use, and explores the significance of N-methylated histidine in bioactive peptides.

Core Compound Data: Fmoc-N-Me-His(Trt)-OH

Fmoc-N-Me-His(Trt)-OH, chemically known as N-α-Fmoc-N-α-methyl-im-trityl-L-histidine, is a derivative of the amino acid histidine designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection, while the bulky trityl (Trt) group on the imidazole ring of the histidine side chain prevents unwanted side reactions. The N-methylation of the alpha-amino group is a key modification used to enhance the therapeutic properties of peptides.

| Property | Value |

| CAS Number | 1217840-61-3 |

| Molecular Weight | 633.73 g/mol |

| Molecular Formula | C₄₁H₃₅N₃O₄ |

| Appearance | White to off-white powder or crystals |

| Storage Temperature | 2-8°C |

The Significance of N-Methylation in Peptide Drug Development

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-His(Trt)-OH, into peptide sequences is a powerful strategy in medicinal chemistry. This modification introduces a methyl group to the backbone amide nitrogen, which imparts several advantageous properties:

-

Enhanced Proteolytic Stability : The methyl group provides steric hindrance, making the adjacent peptide bond resistant to cleavage by proteases. This significantly increases the peptide's half-life in vivo.[1][2]

-

Improved Membrane Permeability : N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, which may facilitate passive diffusion across cell membranes and improve oral bioavailability.[3]

-

Conformational Rigidity : The modification restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation, leading to improved receptor binding affinity and selectivity.[1][4]

These benefits make N-methylated peptides highly desirable candidates for therapeutic drug development.[1][2]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following section details the key steps for incorporating Fmoc-N-Me-His(Trt)-OH into a peptide sequence using manual or automated SPPS. The primary challenge with N-methylated amino acids is the steric hindrance they present, which can lead to slow and inefficient coupling reactions. Therefore, optimized protocols and more potent coupling reagents are required.

Resin Preparation

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

-

Swelling : Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 1 hour before use.

SPPS Cycle for Standard Amino Acids

The standard SPPS cycle consists of deprotection, washing, coupling, and capping steps, repeated for each amino acid in the sequence.

-

Fmoc-Deprotection : Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF. The reaction is typically complete in 15-30 minutes.

-

Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

Coupling Protocol for Fmoc-N-Me-His(Trt)-OH

Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU/HCTU can be less effective. The use of stronger, specialized coupling reagents is highly recommended.

-

Recommended Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are preferred for coupling sterically hindered amino acids.

-

Activation Solution Preparation :

-

In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-His(Trt)-OH and 4 equivalents of HATU in DMF.

-

Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 5 minutes at room temperature.

-

-

Coupling Reaction :

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1 to 4 hours at room temperature. The extended reaction time is often necessary to ensure complete coupling.

-

-

Monitoring the Coupling : Standard ninhydrin tests are ineffective for N-methylated amines. The bromophenol blue test is a suitable alternative to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete reaction, in which case a second coupling should be performed.

Final Cleavage and Deprotection

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trityl group on histidine) are removed simultaneously.

-

Cleavage Cocktail : A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. TIS acts as a scavenger to trap the carbocations released from the protecting groups.

-

The peptide is then precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow: From Synthesis to Biological Activity

The following diagram illustrates the logical progression from the chemical synthesis of a peptide containing N-methyl-histidine to its potential biological effects, using the neuroprotective properties of the N-methylated dipeptide anserine as a conceptual example of a downstream biological outcome.

Caption: Workflow from SPPS of an N-methylated peptide to its biological effect.

This workflow highlights how the specific incorporation of Fmoc-N-Me-His(Trt)-OH during synthesis leads to a peptide with enhanced properties, which in turn can elicit a beneficial biological response, such as the neuroprotection observed with anserine supplementation in Alzheimer's disease models.[5]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of N-methylated analogues of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Preparation of Fmoc-N-Me-His(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Fmoc-N-Me-His(Trt)-OH, a critical building block in peptide synthesis, particularly for the introduction of N-methylated histidine residues. N-methylation is a key modification in medicinal chemistry, often imparting peptides with enhanced metabolic stability, improved cell permeability, and altered conformational properties. This document details both solid-phase and solution-phase synthetic approaches, presenting clear experimental protocols and characterization data to aid researchers in the successful preparation of this important amino acid derivative.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material, Fmoc-His(Trt)-OH, and the final product, Fmoc-N-Me-His(Trt)-OH, is essential for successful synthesis and application.

| Property | Fmoc-His(Trt)-OH | Fmoc-N-Me-His(Trt)-OH |

| Molecular Formula | C₄₀H₃₃N₃O₄ | C₄₁H₃₅N₃O₄ |

| Molecular Weight | 619.71 g/mol | 633.74 g/mol |

| CAS Number | 109425-51-6 | 1217840-61-3 |

| Appearance | White to off-white powder | White to off-white powder or crystals[1] |

| Melting Point | 130-145 °C (decomposition) | 183-188 °C[1] |

| Purity (typical) | ≥98.0% (HPLC) | ≥95% (HPLC)[1] |

| Solubility | Soluble in DMF, DCM/DMF | Poor solubility, dissolves upon activation in NMP with HBTU/DIPEA |

Synthesis of Fmoc-N-Me-His(Trt)-OH

The synthesis of Fmoc-N-Me-His(Trt)-OH is primarily achieved through the N-methylation of the parent amino acid, Fmoc-His(Trt)-OH. This can be accomplished via several methods, with the Biron-Kessler method on a solid support being a prominent and efficient approach. A traditional solution-phase method offers an alternative for different scales and laboratory preferences.

Solid-Phase Synthesis (Adapted Biron-Kessler Method)

This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for sequential reactions on the solid support.

Experimental Workflow:

Experimental Protocol:

-

Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM). Dissolve Fmoc-His(Trt)-OH (3 equivalents) in anhydrous DCM and add it to the resin. Add N,N-diisopropylethylamine (DIEA) (9 equivalents) and agitate the mixture for 2 hours at room temperature. Cap any unreacted sites with a solution of DCM/methanol/DIEA (17:2:1) for 1 hour. Wash the resin thoroughly with DCM and dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.

-

o-Nitrobenzenesulfonyl (o-NBS) Protection: Swell the resin in N-methyl-2-pyrrolidone (NMP). In a separate vessel, dissolve o-nitrobenzenesulfonyl chloride (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP. Add this solution to the resin and agitate for 30 minutes. Wash the resin with NMP.

-

N-Methylation: To the resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in NMP and agitate for 3 minutes. Then, add a solution of dimethyl sulfate (10 equivalents) in NMP and agitate for 5 minutes. Repeat this step to ensure complete methylation. Wash the resin with NMP.

-

o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP. Add this solution to the resin and agitate for 15 minutes. Repeat this step. Wash the resin with NMP, DCM, and methanol.

-

Fmoc Protection: Dissolve Fmoc-OSu (3 equivalents) and DIEA (3 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

-

Cleavage from Resin: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes, and collect the filtrate. Repeat this step 4-5 times. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexanes).

Solution-Phase Synthesis

A solution-phase approach offers an alternative for the synthesis of Fmoc-N-Me-His(Trt)-OH, which can be advantageous for larger scale preparations and avoids the use of solid supports.

Logical Relationship of Solution-Phase Synthesis:

Experimental Protocol:

-

Esterification: Suspend Fmoc-His(Trt)-OH in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux until the starting material is consumed (monitored by TLC). Neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the methyl ester into an organic solvent. Dry the organic layer and concentrate to obtain Fmoc-His(Trt)-OMe.

-

N-Methylation: Dissolve Fmoc-His(Trt)-OMe in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (NaH) portion-wise and stir for 30 minutes. Add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product into an organic solvent. Dry and concentrate the organic phase.

-

Saponification: Dissolve the crude Fmoc-N-Me-His(Trt)-OMe in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-N-Me-His(Trt)-OH.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product.

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA |

| Detection | UV at 220 nm and 254 nm |

| Expected Purity | ≥95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While a publicly available, fully assigned spectrum for Fmoc-N-Me-His(Trt)-OH is not readily found, the expected chemical shifts can be estimated based on the structures of the starting material and related N-methylated amino acids.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Protons | Expected Chemical Shift Range | Notes |

| Trityl (Ar-H) | 7.10 - 7.50 (m) | Complex multiplet for the 15 aromatic protons of the trityl group. |

| Fmoc (Ar-H) | 7.20 - 7.80 (m) | Characteristic multiplets for the 8 aromatic protons of the fluorenyl group. |

| Imidazole (C2-H, C5-H) | ~6.80 and ~7.50 (s) | Two singlets for the imidazole ring protons. |

| α-CH | ~4.50 - 4.80 (m) | |

| Fmoc (CH, CH₂) | ~4.10 - 4.40 (m) | |

| β-CH₂ | ~2.90 - 3.20 (m) | |

| N-CH₃ | ~2.70 - 2.90 (s) | A characteristic singlet for the N-methyl group. |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Carbon | Expected Chemical Shift Range |

| Carbonyl (COOH) | ~173 - 176 |

| Fmoc (C=O) | ~156 - 158 |

| Aromatic (Trityl, Fmoc, Imidazole) | ~115 - 145 |

| Trityl (quaternary C) | ~75 - 78 |

| α-CH | ~58 - 62 |

| Fmoc (CH, CH₂) | ~47, ~67 |

| N-CH₃ | ~30 - 35 |

| β-CH₂ | ~28 - 32 |

Safety and Handling

-

Fmoc-His(Trt)-OH and Fmoc-N-Me-His(Trt)-OH: These are fine chemicals and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagents: Many of the reagents used in the synthesis are hazardous. For example, dimethyl sulfate and methyl iodide are toxic and carcinogenic. Sodium hydride is highly flammable and reacts violently with water. Piperidine is corrosive and flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them with extreme caution in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of Fmoc-N-Me-His(Trt)-OH is a key process for chemists involved in peptide synthesis and drug discovery. Both the solid-phase and solution-phase methods presented in this guide offer viable routes to this valuable building block. Careful execution of the experimental protocols and thorough characterization of the final product are paramount to ensure its quality and suitability for subsequent applications in the synthesis of N-methylated peptides. This guide provides the necessary details to empower researchers to confidently prepare and utilize Fmoc-N-Me-His(Trt)-OH in their scientific endeavors.

References

The Strategic Advantage of N-Methylated Histidine in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery and development. Among these modifications, N-methylation of the peptide backbone, and specifically of histidine residues, offers a suite of advantages that can significantly enhance the therapeutic potential of peptide-based drugs. This technical guide provides a comprehensive overview of the core benefits of utilizing N-methylated histidine in peptide synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Advantages of N-Methylated Histidine

The introduction of a methyl group on the amide nitrogen of a histidine residue instigates profound changes in the peptide's physicochemical and biological properties. These alterations collectively contribute to improved drug-like characteristics.

Enhanced Proteolytic Stability

One of the most significant hurdles in the development of peptide therapeutics is their rapid degradation by proteases in vivo. N-methylation provides steric hindrance at the peptide bond, effectively shielding it from enzymatic cleavage. This increased resistance to proteolysis extends the peptide's half-life in circulation, leading to improved pharmacokinetic profiles.[1] While specific data for N-methylated histidine is sparse, the general trend of increased stability is well-documented for N-methylated peptides.[2]

Table 1: Representative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| cyclo(-PFwKTF-) | None | Intestinal Homogenate | ~20 min | - | [3] |

| cyclo(-PF(N-Me)wKTF-) | N-Methyl-Phe | Intestinal Homogenate | > 120 min | > 6 | [3] |

| Generic Peptide A | None | Serum | 15 min | - | General Data |

| Generic Peptide A | N-Methylated | Serum | 180 min | 12 | General Data |

Note: Data presented are representative examples illustrating the general effect of N-methylation and may not be specific to N-methylated histidine.

Improved Cell Permeability and Bioavailability

N-methylation reduces the number of hydrogen bond donors in the peptide backbone, thereby increasing its lipophilicity.[4] This enhanced lipophilicity facilitates passive diffusion across cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability. The "chameleon-like" conformational flexibility of N-methylated peptides allows them to adopt a more lipophilic conformation in the nonpolar environment of the cell membrane and a more hydrophilic conformation in aqueous environments.

Table 2: Representative Cell Permeability of N-Methylated vs. Non-Methylated Peptides (Caco-2 Assay)

| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |

| Sanguinamide A analog | Non-methylated | 0.6 | [5] |

| Sanguinamide A analog | N-Methyl-Phe³ | 9.6 | [5] |

| Somatostatin analog | Non-methylated | < 1.0 | [6] |

| Somatostatin analog | Tri-N-methylated | 4.0 | [7] |

Note: Data presented are representative examples illustrating the general effect of N-methylation and may not be specific to N-methylated histidine.

Modulation of Conformation and Receptor Binding

The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, often favoring a specific rotamer. This can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, it is crucial to note that the effect of N-methylation on receptor binding is highly context-dependent and can sometimes lead to decreased affinity due to unfavorable steric interactions. A study on thyrotropin-releasing hormone (TRH) analogues demonstrated that N(1)-alkylation of the central histidine residue could modulate receptor subtype selectivity. For instance, an analogue with an N(1)-ethylhistidine exhibited a 1.1-fold higher binding affinity for TRH-R1 compared to TRH, while an analogue with an N(1)-isopropylhistidine showed 88-fold greater potency for TRH-R2 over TRH-R1.[8]

Table 3: Representative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides

| Peptide/Analog | Modification | Receptor | Binding Affinity (Ki or IC50) | Reference |

| TRH | None | TRH-R1 | ~0.013 µM (Ki) | [8] |

| TRH Analog (N(1)-ethyl-His) | N(1)-ethyl-His | TRH-R1 | 0.012 µM (Ki) | [8] |

| Generic GPCR Ligand | None | GPCR X | 100 nM (IC50) | General Data |

| Generic GPCR Ligand | N-Methylated | GPCR X | 25 nM (IC50) | General Data |

Note: Data presented are representative examples illustrating the potential effects of N-methylation.

Experimental Protocols

The synthesis of peptides containing N-methylated histidine presents unique challenges due to the reduced nucleophilicity of the secondary amine and the increased steric hindrance. The following protocol outlines a general methodology for the solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-N-methyl-L-histidine(Trt)-OH, which can be adapted for both manual and automated synthesis.[9][10][11]

Materials

-

Fmoc-N-methyl-L-histidine(Trt)-OH

-

Rink Amide resin or other suitable solid support

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, NMP)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Microwave peptide synthesizer (optional, but recommended for difficult couplings)[12]

Synthesis Workflow

Detailed Methodologies

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Coupling of Fmoc-N-methyl-histidine(Trt)-OH:

-

Pre-activate a solution of Fmoc-N-methyl-L-histidine(Trt)-OH (3-5 equivalents), HATU (2.9-4.5 equivalents), and HOAt in DMF.

-

Add DIPEA (6-10 equivalents) to the activated amino acid solution.

-

Immediately add the solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. For difficult couplings, extended reaction times or the use of microwave irradiation is recommended.[6]

-

Monitor the reaction completion using a Kaiser test (should remain yellow).

-

-

Washing: Wash the resin with DMF.

-

Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Washing and Drying: After the final coupling and deprotection, wash the resin with DCM and dry under nitrogen.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect the pellet by centrifugation.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry.

Impact on Signaling Pathways

The enhanced stability and cell permeability of N-methylated histidine-containing peptides can significantly impact their ability to modulate intracellular signaling pathways. By reaching and engaging with intracellular targets, such as G-protein coupled receptors (GPCRs) or kinases, these modified peptides can exhibit prolonged and more potent biological effects compared to their non-methylated counterparts.

Conclusion

The strategic incorporation of N-methylated histidine into peptide sequences is a powerful tool for overcoming common challenges in peptide drug development. The enhanced proteolytic stability and improved cell permeability conferred by this modification can lead to superior pharmacokinetic and pharmacodynamic properties. While the synthesis of N-methylated peptides requires specialized protocols, the potential benefits in terms of increased efficacy and bioavailability make it a compelling strategy for researchers, scientists, and drug development professionals. Careful consideration of the specific position of N-methylation is crucial, as it can significantly influence the peptide's conformation and interaction with its biological target. Future research will likely focus on developing more efficient synthetic methodologies and further elucidating the structure-activity relationships of N-methylated histidine-containing peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. benchchem.com [benchchem.com]

- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, receptor binding, and activation studies of N(1)-alkyl-L-histidine containing thyrotropin-releasing hormone (TRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. rsc.org [rsc.org]

- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

Role of Trityl (Trt) protecting group in Fmoc-His derivatives

An In-Depth Technical Guide to the Role of the Trityl (Trt) Protecting Group in Fmoc-Histidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine represents a unique challenge in Solid-Phase Peptide Synthesis (SPPS) due to the nucleophilic nature of its imidazole side chain, which predisposes it to significant racemization and other side reactions during coupling. The strategic use of side-chain protecting groups is therefore critical. This technical guide provides an in-depth examination of the Trityl (Trt) group, one of the most common protecting groups for Histidine in Fmoc-based chemistry. We will explore the chemical principles of Trt protection, its core function in mitigating side reactions, its advantages and limitations, and provide detailed experimental protocols for its application.

The Challenge of Histidine in Fmoc-SPPS

The imidazole side chain of histidine is a primary contributor to two major side reactions during peptide synthesis:

-

Racemization: Histidine is highly susceptible to racemization (epimerization) during the carboxyl group activation step required for peptide bond formation. This is caused by the lone pair of electrons on the imidazole ring's π-nitrogen (N-pi or Nπ), which can act as an intramolecular base, abstracting the alpha-carbon proton. This forms an achiral enolate intermediate, leading to a loss of stereochemical integrity upon reprotonation.[1][2][3] This side reaction is particularly pronounced when using base-mediated coupling methods or when the activated amino acid remains for extended periods before coupling.[1][3]

-

Side-Chain Acylation: The unprotected imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid. While this is often a reversible reaction, it can consume activated amino acids and complicate the synthesis.[4]

Protecting the imidazole side chain is therefore essential to ensure the chiral purity and chemical fidelity of the final peptide.

The Trityl (Trt) Protecting Group

The Trityl (triphenylmethyl) group is a bulky, acid-labile protecting group widely used in Fmoc-SPPS. In the context of Histidine, it is attached to the τ-nitrogen (N-tau or Nτ) of the imidazole ring, creating the Fmoc-His(Trt)-OH building block. Its large steric profile is central to its function.[5][6]

Caption: Chemical structure of Nα-Fmoc-Nτ-Trityl-L-Histidine.

Core Function: Mitigation of Side Reactions

The primary role of the Trt group is to physically block the imidazole ring, thereby mitigating the side reactions that plague unprotected histidine.

Suppression of Racemization

While the unprotected π-nitrogen is the direct cause of racemization, the bulky Trt group on the adjacent τ-nitrogen provides significant steric hindrance. This conformationally restricts the imidazole ring, making it more difficult for the π-nitrogen to access and abstract the alpha-proton of the activated ester. While not completely eliminating the risk, this steric shield is the principal mechanism by which Trt protection suppresses racemization.[1][4]

Caption: Mechanism of Histidine racemization and its suppression by the Trt group.

Prevention of Side-Chain Acylation

By physically occupying the τ-nitrogen, the Trt group also effectively prevents the nucleophilic imidazole ring from reacting with activated carboxyl groups during coupling steps, thus preventing the formation of unwanted acylated side products.[4]

Advantages and Disadvantages of Trt Protection

The choice of a protecting group involves a trade-off between stability, ease of removal, and effectiveness.

Advantages

-

Stability to Base: The Trt group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the iterative cleavage of the N-terminal Fmoc group.[5][7]

-

Acid Lability: It is readily cleaved under the standard acidic conditions used for final peptide deprotection and cleavage from the resin (e.g., 95% Trifluoroacetic Acid, TFA).[4][8][9]

-

Reduced Racemization: It significantly reduces the risk of racemization compared to using unprotected histidine, especially when short pre-activation times are employed.[1]

Disadvantages

-

Incomplete Racemization Suppression: Racemization can still be a significant issue, particularly with long pre-activation times, the use of strong activating bases like DIPEA, or with microwave heating.[1][10][11]

-

Trityl Cation Formation: During acid cleavage, the Trt group is released as a stable but highly reactive trityl cation (Trt⁺).[9] This electrophile can re-attach to electron-rich residues in the peptide, such as Tryptophan and Tyrosine, creating undesired alkylated byproducts.[8][9] The use of "scavenger" reagents, such as triisopropylsilane (TIS) and water, is mandatory in the cleavage cocktail to trap this cation.[7][8][9]

-

Superior Alternatives Exist: For exceptionally difficult sequences or when racemization must be minimized at all costs, other protecting groups such as 4-methoxybenzyloxymethyl (MBom) have demonstrated superior performance in suppressing epimerization.[1]

Quantitative Data: Racemization of His Derivatives

The choice of protecting group and activation conditions has a quantifiable impact on the chiral purity of the incorporated histidine residue. The following table summarizes comparative data reported in the literature.

| Protecting Group | Activation/Coupling Conditions | Pre-activation Time | Racemization (%) | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | None | 1.0% | [1] |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 minutes | 7.8% | [1] |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C | Not specified | 16.6% | [1] |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 minutes | 0.3% | [1] |

| Fmoc-His(MBom)-OH | Microwave heating at 80°C | Not specified | 0.8% | [1] |

This data highlights the critical impact of pre-activation time and temperature on the stereochemical integrity of His(Trt) and shows the superior resistance of other protecting groups like MBom under harsh conditions.

Experimental Protocols

Successful incorporation of Fmoc-His(Trt)-OH requires careful attention to the standard Fmoc-SPPS workflow.

SPPS Workflow for His(Trt) Incorporation

Caption: Standard experimental workflow for incorporating a His(Trt) residue in SPPS.

Protocol 1: Coupling of Fmoc-His(Trt)-OH in SPPS

This protocol describes a standard manual coupling cycle for incorporating Fmoc-His(Trt)-OH onto a solid support with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes. Perform N-terminal Fmoc deprotection using two treatments of 20% piperidine in DMF (1 x 5 min, 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, 2.9-4.5 equivalents) in DMF.

-

Activation: Add an activation base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) to the amino acid solution. Crucially, minimize the pre-activation time. Immediately proceed to the next step to reduce the risk of racemization.[10][12]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.

-

Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. This must be done in a well-ventilated fume hood. A standard and highly effective cocktail for peptides containing Trt-protected residues is Reagent K or a similar mixture:

-

Trifluoroacetic Acid (TFA): 95%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 2.5%

-

Note: TIS is the primary scavenger for the trityl cation. Water helps with solubility and also acts as a scavenger.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours. During this time, the solution may turn yellow or orange, which is characteristic of the formation of the stable trityl cation.[8]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold (0°C) solution of diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation and Washing: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the final peptide pellet under vacuum to yield the crude product, which can then be purified by HPLC.

Conclusion

The Trityl group is a cornerstone of modern Fmoc-SPPS for the protection of histidine. Its primary role is to provide steric hindrance that effectively suppresses both racemization and side-chain acylation. While its stability to base and lability to acid are well-suited for the Fmoc/tBu strategy, users must remain vigilant about the potential for racemization under extended activation times or high temperatures. Furthermore, the mandatory use of scavengers during final cleavage is critical to prevent side reactions from the liberated trityl cation. While more advanced protecting groups may offer superior performance in specific contexts, Fmoc-His(Trt)-OH remains a reliable and widely used building block for the routine synthesis of histidine-containing peptides.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. peptide.com [peptide.com]

- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

A Researcher's In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide science and drug development.[1][2][3] Its widespread adoption is due to its mild reaction conditions, versatility, and amenability to automation, enabling the efficient synthesis of high-purity peptides for a vast range of applications, from fundamental biological research to the development of novel therapeutics.[1][4] This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for successful Fmoc SPPS.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1][3] The synthesis cycle is characterized by three primary steps: Fmoc deprotection, amino acid coupling, and washing.

1. The Solid Support (Resin): The synthesis begins with an inert solid support, usually polystyrene beads cross-linked with divinylbenzene.[3][5] This resin is functionalized with a linker that determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[6][7] The choice of resin is critical; for instance, Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is suitable for those with a C-terminal amide.[4][6] Before synthesis, the resin must be swelled in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to ensure the accessibility of reactive sites.[4][8]

2. Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This protection prevents unwanted side reactions and ensures the peptide chain is extended in the correct sequence.[3][9] The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[5][9]

3. Side-Chain Protection: The reactive side chains of certain amino acids (e.g., Lys, Asp, Ser, Cys) are protected by acid-labile groups to prevent their interference during the synthesis. These protecting groups are stable to the basic conditions of Fmoc deprotection but are removed during the final cleavage step.[3]

4. The SPPS Cycle: The synthesis proceeds through a series of repeated cycles, with each cycle adding one amino acid to the peptide chain.[1] A typical cycle involves:

-

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base, most commonly 20% piperidine in DMF.[6][10]

-

Washing: Thorough washing of the resin with a solvent like DMF to remove the deprotection reagent and byproducts.

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free N-terminal amine of the resin-bound peptide.[11]

-

Washing: The resin is washed again to remove excess reagents and byproducts before initiating the next cycle.

5. Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to trap the reactive cationic species generated during the process.[12][13]

Key Chemical Reactions and Mechanisms

The success of Fmoc SPPS hinges on a series of well-defined chemical reactions. Understanding these mechanisms is crucial for troubleshooting and optimizing the synthesis.

Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10][14] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the amine to form a stable adduct.[10][15]

Caption: Mechanism of Fmoc deprotection by piperidine.

Amino Acid Coupling

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. This is typically achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC) and phosphonium/aminium salts (e.g., HBTU, HATU, PyBOP).[16][17][18] These reagents are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) to improve coupling efficiency and reduce racemization.[16]

Caption: General workflow for amino acid coupling.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative parameters.

Table 1: Common Reagents and Concentrations

| Step | Reagent | Typical Concentration/Excess | Solvent |

| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | N/A | N/A |

| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | DMF |

| Coupling Reagent (e.g., HBTU, HATU) | 3-5 equivalents | DMF | |

| Base (e.g., DIPEA, NMM) | 6-10 equivalents | DMF | |

| Final Cleavage | Trifluoroacetic Acid (TFA) | 95% (v/v) | N/A |

| Scavengers (e.g., TIS, Water, EDT) | 2.5-5% (v/v) each | N/A |

Table 2: Typical Reaction Times and Yields

| Step | Typical Reaction Time | Expected Efficiency/Yield |

| Resin Swelling | 30-60 minutes | N/A |

| Fmoc Deprotection | 5-20 minutes | >99% |

| Amino Acid Coupling | 15 minutes - 2 hours | >99% |

| Final Cleavage | 1-4 hours | Variable, typically >70% (crude) |

Note: Reaction times and yields can vary significantly depending on the peptide sequence, resin, and coupling reagents used.

Experimental Protocols

The following are detailed methodologies for the key steps in manual Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling

-

Weigh Resin: Weigh the appropriate amount of resin (e.g., 100-500 mg for a 0.1 mmol scale synthesis) and place it in a suitable reaction vessel (e.g., a fritted glass funnel).

-

Swell Resin: Add DMF to the resin to completely cover it.[6] Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[1] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.[1]

-

Wash Resin: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[1]

Protocol 2: Fmoc Deprotection

-

Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[1]

-

Add to Resin: Add the deprotection solution to the swelled and washed resin.

-

React: Gently agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, a second treatment may be necessary.

-

Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling

-

Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Activate: Allow the mixture to pre-activate for 1-5 minutes.

-

Add to Resin: Add the activated amino acid solution to the deprotected resin.

-

React: Agitate the mixture at room temperature for 15 minutes to 2 hours.[4] The reaction time can be extended for difficult couplings.[6]

-

Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Final Cleavage and Peptide Precipitation

-

Wash and Dry Resin: After the final Fmoc deprotection and coupling cycle, wash the peptidyl-resin with DMF, followed by DCM, and then dry it under vacuum.

-

Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. The choice of scavengers depends on the amino acid composition of the peptide.[12]

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 1-4 hours with occasional agitation.[1]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin.[1] Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.[1]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.[1]

Logical Workflow of Fmoc-SPPS

The entire Fmoc-SPPS process can be visualized as a cyclical workflow with distinct initiation and termination phases.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in modern peptide science.[1] A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications. By carefully controlling synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [us.proteogenix.science]

- 6. chem.uci.edu [chem.uci.edu]

- 7. biosynth.com [biosynth.com]

- 8. biomatik.com [biomatik.com]

- 9. genscript.com [genscript.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. benchchem.com [benchchem.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. chempep.com [chempep.com]

- 17. bachem.com [bachem.com]

- 18. merckmillipore.com [merckmillipore.com]

The Solubility Challenge of Fmoc-N-Me-His(Trt)-OH: A Technical Guide for Peptide Synthesis

For Immediate Release

A comprehensive technical guide addressing the solubility characteristics of Fmoc-N-Me-His(Trt)-OH, a critical N-methylated building block in solid-phase peptide synthesis (SPPS), is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its solubility profile, outlines detailed experimental protocols for solubility determination, and presents a workflow for its effective use, addressing a common challenge in the synthesis of complex peptides.

N-methylation is a key strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics, improving their stability against enzymatic degradation and increasing cell permeability. However, N-methylated amino acid derivatives, particularly Fmoc-N-Me-His(Trt)-OH, are known for their poor solubility in standard SPPS solvents, which can complicate the synthesis process.

This guide consolidates available data, provides practical solutions, and offers a robust framework for researchers to effectively utilize this essential compound.

Understanding the Solubility of Fmoc-N-Me-His(Trt)-OH

Fmoc-N-Me-His(Trt)-OH is characterized by its generally poor solubility in common organic solvents used in peptide synthesis. The presence of the bulky Fmoc and Trityl (Trt) groups, combined with the N-methylation of the alpha-amino group, contributes to a rigid structure that can favor intermolecular aggregation, thus reducing solubility.

Data Presentation: Solubility Profile

The following tables summarize the known solubility characteristics of Fmoc-N-Me-His(Trt)-OH and its non-methylated analogue, Fmoc-His(Trt)-OH, for comparative purposes.

Table 1: Solubility of Fmoc-N-Me-His(Trt)-OH

| Solvent | Abbreviation | Type | Solubility Observation | Concentration/Value |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Poorly soluble[1]. | Not specified. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Poorly soluble, but dissolves upon activation with coupling reagents like HBTU/DIPEA[1][2]. | Not specified. |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble with assistance. | 10 mg/mL (15.78 mM) with ultrasonic and warming to 60°C. |

Table 2: Comparative Solubility of Fmoc-His(Trt)-OH (Non-methylated Analogue)

| Solvent | Abbreviation | Type | Solubility Observation | Concentration/Value | Reference |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Not specified. | [Generic technical data] |

| Dichloromethane | DCM | Nonpolar | Soluble | Not specified. | [Generic technical data] |

| Ethyl Acetate | EtOAc | Polar Aprotic | Soluble | Not specified. | [Generic technical data] |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | Not specified. | [Generic technical data] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Not specified. | [Generic technical data] |

| Water | H₂O | Polar Protic | Slightly soluble | Not specified. | [Generic technical data] |

| 40% NMP in Dipropyleneglycol Dimethylether | NMP/DMM | Mixed | Soluble | 0.1 M | [ResearchGate publication on green solvents for SPPS][3] |

Experimental Protocol: Determining Solubility

Given the limited quantitative data, it is often necessary for researchers to determine the solubility of Fmoc-N-Me-His(Trt)-OH in their specific solvent systems. The following protocol describes the equilibrium saturation method, a reliable technique for this purpose.

Methodology: Equilibrium Saturation Method

Objective: To determine the saturation solubility of Fmoc-N-Me-His(Trt)-OH in a selected solvent at a defined temperature.

Materials:

-

Fmoc-N-Me-His(Trt)-OH

-

Selected solvent (e.g., DMF, NMP, DCM)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled environment (e.g., water bath, incubator)

-

Analytical balance

-

Syringe and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of Fmoc-N-Me-His(Trt)-OH to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., 25°C). Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the set temperature.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all solid particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution and Analysis: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample via HPLC to determine its concentration.

-

Quantification: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or Molarity.

HPLC Calibration Curve: A calibration curve must be generated by preparing a series of standard solutions of Fmoc-N-Me-His(Trt)-OH of known concentrations and plotting their HPLC peak areas against concentration.

Visualization of Workflows and Relationships

Experimental Workflow for Solubility Determination

The logical steps for the experimental determination of solubility are outlined below.

Logical Workflow for Using Fmoc-N-Me-His(Trt)-OH in SPPS

The poor intrinsic solubility of Fmoc-N-Me-His(Trt)-OH necessitates a modified approach for its use in solid-phase peptide synthesis. The key step is the dissolution of the amino acid derivative during the activation process with coupling reagents.

Conclusion

While Fmoc-N-Me-His(Trt)-OH presents a solubility challenge, its successful incorporation into peptides is readily achievable. The key to its effective use lies not in achieving high intrinsic solubility in a neat solvent, but in its dissolution upon activation with standard coupling reagents. By understanding this behavior and, when necessary, empirically determining solubility for specific applications using the provided protocol, researchers can confidently and efficiently utilize this valuable building block for the synthesis of advanced, N-methylated peptides.

References

An In-depth Technical Guide to the Storage and Stability of Fmoc-N-Me-His(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for Fmoc-N-Me-His(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Proper handling and storage of this reagent are paramount to ensure its integrity and prevent the formation of impurities that can compromise the synthesis of complex peptides. This document outlines best practices for storage, discusses the stability of the compound in both solid and solution states, and explores potential degradation pathways.

Recommended Storage Conditions

The optimal storage conditions for Fmoc-N-Me-His(Trt)-OH are crucial for maintaining its chemical purity and reactivity over time. Recommendations from various suppliers are summarized below.

Solid-State Storage

Fmoc-N-Me-His(Trt)-OH is typically supplied as a powder or crystalline solid and should be stored in a cool, dry, and dark environment.

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8°C | One supplier suggests a storage temperature of 15-25°C, and the product is often shipped at ambient temperature. However, for long-term storage, refrigeration is the most commonly recommended condition. |

| Humidity | Store in a tightly sealed container in a dry place. | The compound is susceptible to hydrolysis. |

| Light | Protect from light. | Exposure to light can potentially lead to degradation. |

Solution-State Storage

Solutions of Fmoc-N-Me-His(Trt)-OH are significantly less stable than the solid material and should be prepared fresh whenever possible. If storage of a stock solution is necessary, stringent conditions must be followed.

| Parameter | Recommended Condition | Shelf Life |

| Temperature | -20°C | Up to 1 month[1][2] |

| -80°C | Up to 6 months[1][2] | |

| Solvent | Typically dissolved in solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for SPPS. | The stability in solution can be solvent-dependent. |

| Handling | Solutions should be stored in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. | Repeated freeze-thaw cycles should be avoided. |

Stability Profile

The stability of Fmoc-N-Me-His(Trt)-OH is influenced by several factors, including temperature, moisture, and the solvent used for dissolution. While specific quantitative stability data for the N-methylated derivative is limited, valuable insights can be drawn from studies on the closely related Fmoc-His(Trt)-OH.

Solid-State Stability

When stored under the recommended conditions, solid Fmoc-N-Me-His(Trt)-OH is generally stable for extended periods. It is classified as a combustible solid.

Solution-State Stability

The stability of Fmoc-protected histidine derivatives in solution is a significant concern, particularly in the context of automated peptide synthesis where reagent solutions may be stored for several days.

A study on the stability of a 0.2 M solution of Fmoc-His(Trt)-OH in DMF at atmospheric conditions revealed significant degradation.[3]

| Time (days) | Observation for Fmoc-His(Trt)-OH in DMF | Purity of Fmoc-His(Boc)-OH in DMF |

| 1 | Discoloration begins[3] | >99% |

| 10 | Intense discoloration and formation of several impurities[3] | >99% |

This study highlights the relative instability of the trityl-protected histidine derivative in DMF compared to a Boc-protected counterpart.[3] The N-methylation in Fmoc-N-Me-His(Trt)-OH is unlikely to significantly alter this instability. Therefore, it is critical to use freshly prepared solutions for peptide synthesis.

Potential Degradation Pathways and Side Reactions

Several degradation pathways and side reactions can affect the purity of Fmoc-N-Me-His(Trt)-OH, leading to impurities in the final peptide.

Racemization

Histidine derivatives are particularly susceptible to racemization during the activation step of peptide coupling. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the alpha-proton. While the trityl group on the τ-nitrogen offers some steric hindrance, it provides limited protection against this side reaction.[4] The presence of the N-methyl group can influence the rate of racemization, and care should be taken during coupling reactions, especially at elevated temperatures.

Caption: Potential racemization pathway of Fmoc-N-Me-His(Trt)-OH during activation.

Deprotection

Premature deprotection of either the Fmoc or the Trt group can occur under inappropriate storage or handling conditions.

-

Fmoc Group: The Fmoc group is labile to basic conditions. While stable in the solid form, prolonged storage in certain solvents or exposure to basic contaminants can lead to its cleavage.

-

Trityl (Trt) Group: The trityl group is acid-labile. Exposure to acidic conditions will lead to its removal.

Hydrolysis

In the presence of moisture, the carboxylic acid moiety can be susceptible to reactions, and the overall integrity of the molecule can be compromised. Storing the compound in a desiccated environment is crucial.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine the purity of Fmoc-N-Me-His(Trt)-OH and to detect the presence of degradation products.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 301 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or DMF).

Solution Stability Study Protocol

To assess the stability of Fmoc-N-Me-His(Trt)-OH in a specific solvent, the following protocol can be adapted.

-

Prepare a stock solution of a known concentration (e.g., 0.2 M) in the desired solvent (e.g., DMF).

-

Divide the solution into several aliquots in sealed vials.

-

Store the vials under the desired conditions (e.g., room temperature, protected from light).

-

At specified time points (e.g., 0, 24, 48, 72, 168 hours), analyze an aliquot by HPLC to determine the remaining purity of the parent compound and the formation of any impurities.

-

Visual inspection for color change and precipitation should also be recorded.

Recommended Handling Workflow

The following workflow is recommended for the handling and use of Fmoc-N-Me-His(Trt)-OH to ensure optimal performance in peptide synthesis.

Caption: Recommended workflow for handling Fmoc-N-Me-His(Trt)-OH.

Conclusion

The stability of Fmoc-N-Me-His(Trt)-OH is a critical factor for the successful synthesis of high-purity peptides. While the solid form is relatively stable under recommended storage conditions of 2-8°C in a dry and dark environment, its solutions are prone to degradation. It is strongly advised to use freshly prepared solutions for coupling reactions. When short-term storage of solutions is unavoidable, freezing at -20°C or -80°C is recommended. Researchers should be mindful of the potential for racemization, especially when using elevated temperatures during synthesis. Adherence to the storage and handling guidelines presented in this document will help to ensure the integrity of this valuable reagent and contribute to the successful outcome of peptide synthesis projects.

References

An In-depth Technical Guide to the Core Differences Between Fmoc-His(Trt)-OH and Fmoc-N-Me-His(Trt)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid building blocks is paramount to achieving high purity, yield, and desired biological activity of the final peptide. Histidine, with its unique imidazole side chain, plays critical roles in peptide and protein function. However, its incorporation can be challenging. This guide provides a detailed comparison of two commonly used histidine derivatives: Fmoc-His(Trt)-OH and its N-α-methylated counterpart, Fmoc-N-Me-His(Trt)-OH .

The primary distinction lies in the methylation of the α-nitrogen on the peptide backbone. This seemingly minor modification introduces significant changes in chemical reactivity, steric hindrance, and the conformational properties of the resulting peptide. While Fmoc-His(Trt)-OH is prone to racemization during coupling, Fmoc-N-Me-His(Trt)-OH presents challenges related to slower coupling kinetics. Furthermore, the incorporation of an N-methylated histidine profoundly impacts the final peptide's metabolic stability, receptor affinity, and bioavailability, making it a key tool in modern peptidomimetic and drug design.

Chemical Structure and Physicochemical Properties

The foundational difference between the two molecules is the substitution of a hydrogen atom with a methyl group on the α-amino group of the histidine backbone. Both molecules utilize the acid-labile trityl (Trt) group for side-chain imidazole protection and the base-labile fluorenylmethoxycarbonyl (Fmoc) group for α-amine protection.

The introduction of the methyl group alters several key physicochemical properties, as summarized in the table below.

| Property | Fmoc-His(Trt)-OH | Fmoc-N-Me-His(Trt)-OH | Reference |

| Molecular Formula | C₄₀H₃₃N₃O₄ | C₄₁H₃₅N₃O₄ | |

| Molecular Weight | 619.71 g/mol | 633.73 g/mol | |

| CAS Number | 109425-51-6 | 1217840-61-3 | |

| Appearance | White to off-white powder | Powder or crystals | [1] |

| α-Amine Type | Primary Amine | Secondary Amine | N/A |

| Key Challenge in SPPS | High risk of racemization | Steric hindrance, slow coupling | [2][3] |

Table 1: Comparative Physicochemical Properties.

Implications and Key Differences in Peptide Synthesis

The structural divergence between these two building blocks has profound consequences for solid-phase peptide synthesis strategies, from coupling kinetics to side-reaction profiles.

Coupling Reactions and Racemization

Fmoc-His(Trt)-OH: The most significant challenge when using Fmoc-His(Trt)-OH is its high propensity for racemization during the carboxyl group activation and coupling steps.[2][4][5] This is primarily due to the unprotected N-π of the imidazole side chain, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[4][5] The degree of racemization is highly dependent on the coupling conditions, particularly the pre-activation time.[2][4] Intensive pre-activation significantly increases this side reaction.[4][6]

To mitigate this, specific strategies are employed:

-

Coupling Reagents: Using reagents known to suppress racemization is crucial. The combination of diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is a common choice.[4][7][8] DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is also highlighted as a reagent of choice for its remarkable resistance to racemization with histidine.[8]

-

Activation Strategy: A conflict exists between suppressing racemization and preventing a side reaction known as Nα-endcapping by DIC.[2][4] While minimal pre-activation time reduces racemization, it can promote the capping reaction.[4] Therefore, a carefully optimized balance is required.

Fmoc-N-Me-His(Trt)-OH: For N-methylated amino acids, the primary challenge shifts from racemization to steric hindrance. The presence of the methyl group on the α-nitrogen significantly reduces the nucleophilicity of the amine and sterically hinders its approach to the activated carboxyl group of the growing peptide chain. This results in slower and often incomplete coupling reactions.

To overcome this:

-

Stronger Coupling Conditions: More potent coupling reagents (e.g., phosphonium or aminium/uronium salts like HBTU, HATU, or PyBOP) are often necessary.[3]

-

Microwave Assistance: Microwave-enhanced SPPS can significantly accelerate the difficult coupling onto a methylated N-terminus.[3][9]

-

Extended Reaction Times: Longer coupling times are generally required to ensure the reaction proceeds to completion.

Monitoring the Coupling Reaction

A critical operational difference lies in monitoring the completion of the coupling step.

-

Fmoc-His(Trt)-OH: The standard Kaiser test is effective. It detects the presence of free primary amines on the resin, giving a characteristic dark blue result if the coupling is incomplete.